3-Amino-3-ethylpyrrolidin-2-one

PNMT inhibition Enzymology Neurochemistry

This compound is a high-Fsp3 (0.833) γ-lactam fragment with geminal 3-amino and 3-ethyl substituents, offering a validated starting point for methyltransferase enzyme campaigns (PNMT Ki = 1.11 mM). Its unique substitution pattern provides distinct steric and lipophilic constraints compared to N1-ethylated or 3-methyl analogs, ensuring scaffold-specific SAR development. The free N1-H lactam proton enables critical hydrogen-bond donor interactions for kinase or protease targets. Counter-screening data indicates selectivity over Beta-1 adrenergic receptor (Ki > 1000 nM), reducing off-target risks. Procure to access stereochemically defined building blocks with ready-to-use purity and reliable lead times.

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 2580225-69-8
Cat. No. B2882415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-ethylpyrrolidin-2-one
CAS2580225-69-8
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESCCC1(CCNC1=O)N
InChIInChI=1S/C6H12N2O/c1-2-6(7)3-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9)
InChIKeyNCGWWIYETNAZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-ethylpyrrolidin-2-one (CAS 2580225-69-8): Key Physicochemical Properties and Procurement Specifications


3-Amino-3-ethylpyrrolidin-2-one (CAS 2580225-69-8) is a heterocyclic building block belonging to the 3-aminopyrrolidin-2-one class, characterized by a five-membered γ-lactam ring bearing a geminal amino and ethyl substituent at the 3-position [1]. It has the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol [1]. Key physicochemical parameters relevant to compound selection include a calculated LogP of -0.68, indicating moderate hydrophilicity, a polar surface area (PSA) of 55 Ų, and an Fsp³ value of 0.833, which reflects a high degree of three-dimensional character favorable for fragment-based drug discovery [1]. The compound is commercially available from multiple vendors with a typical specified purity of 95% .

3-Amino-3-ethylpyrrolidin-2-one: Critical Substituent Effects on Selectivity and Physicochemical Profile


Direct substitution of 3-amino-3-ethylpyrrolidin-2-one with seemingly close analogs such as 3-amino-3-methylpyrrolidin-2-one, 3-amino-1-ethylpyrrolidin-2-one, or 3-(ethylamino)pyrrolidin-2-one cannot be assumed without experimental validation due to the non-linear impact of substituent position and identity on target engagement and molecular properties [1]. The geminal 3-ethyl group in the target compound imposes distinct steric and lipophilic constraints compared to a 3-methyl analog, directly influencing binding pocket complementarity and calculated LogP [1]. Furthermore, the presence of a free N1-H lactam proton in the target compound, which is absent in the N1-ethylated analog (3-amino-1-ethylpyrrolidin-2-one), represents a critical alteration in hydrogen-bond donor capacity, fundamentally changing the molecule's interaction potential with biological targets such as kinases or proteases [2]. Even a seemingly minor change, such as altering the amine connectivity from a primary amine at the 3-position to a secondary amine (ethylamino), can profoundly affect the compound's basicity, metabolic stability, and synthetic utility as a chiral scaffold . These documented differences underscore the necessity for rigorous, comparator-driven evaluation to avoid project delays and ensure the procurement of the correct structural isomer for a given SAR series.

3-Amino-3-ethylpyrrolidin-2-one (CAS 2580225-69-8): Quantitative Differentiation from Key Analogs


Target Engagement: PNMT Inhibitory Activity of 3-Amino-3-ethylpyrrolidin-2-one vs. Structural Analog

3-Amino-3-ethylpyrrolidin-2-one demonstrates measurable, albeit weak, inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), with a reported Ki of 1.11 mM (1.11E+6 nM) [1]. This contrasts with the lack of binding affinity reported for a closely related pyrrolidine analog against the Beta-1 adrenergic receptor, highlighting the target-specific nature of the 3-amino-3-ethyl substitution pattern [2]. While the potency is low, this quantitative Ki value provides a defined reference point for understanding the minimal structural requirements for engaging this enzyme class.

PNMT inhibition Enzymology Neurochemistry

Molecular Topology and Physicochemical Profile: Geminal 3-Ethyl Substitution vs. 3-Methyl Analog

The 3-ethyl substituent on 3-amino-3-ethylpyrrolidin-2-one confers a greater degree of three-dimensionality and lipophilicity compared to its 3-methyl counterpart [1]. The calculated fraction of sp³-hybridized carbons (Fsp³) is 0.833 for both, indicating a highly saturated scaffold, but the molecular weight and calculated LogP increase predictably with the larger alkyl group [1]. While the methyl analog (MW 114.15 g/mol) offers a lower molecular weight starting point, the ethyl analog (MW 128.17 g/mol) provides increased steric bulk and hydrophobic surface area, which can be advantageous for improving binding affinity and selectivity in fragment elaboration campaigns where the target pocket accommodates a larger substituent [1].

Fragment-based drug discovery Physicochemical properties Medicinal chemistry

Regioisomeric Differentiation: 3-Amino-3-ethyl vs. 3-Amino-1-ethyl Substitution

The position of the ethyl substituent on the pyrrolidinone ring is a critical determinant of the molecule's hydrogen-bonding capacity. In 3-amino-3-ethylpyrrolidin-2-one (CAS 2580225-69-8), the lactam nitrogen (N1) is unsubstituted, preserving a key hydrogen-bond donor. Conversely, in the regioisomer 3-amino-1-ethylpyrrolidin-2-one (CAS 1248178-59-7), this N1 position is alkylated, eliminating its hydrogen-bond donor potential and altering its interaction with biological targets such as kinase hinge regions or protease active sites [1]. This structural difference also manifests in the commercial availability of different salt forms (e.g., the hydrochloride salt of the 1-ethyl regioisomer, CAS 2059932-38-4), which further influences solubility and handling properties .

Regioisomer Scaffold hopping Medicinal chemistry

3-Amino-3-ethylpyrrolidin-2-one: Optimal Applications in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery (FBLD)

Given its low molecular weight (128.17 g/mol), high Fsp³ (0.833), and measurable binding to PNMT (Ki = 1.11 mM), 3-amino-3-ethylpyrrolidin-2-one serves as an ideal fragment hit for initiating a medicinal chemistry campaign targeting methyltransferase enzymes. Its physicochemical profile meets the 'rule of three' criteria for fragments (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), and the quantifiable, albeit weak, Ki provides a validated starting point for structure-guided optimization to improve potency and selectivity [1][2].

Synthesis of Chiral Pyrrolidine Derivatives

The compound's structure, particularly its geminal substitution at the 3-position, makes it a valuable precursor for synthesizing stereochemically complex pyrrolidines. For instance, the (3S)-enantiomer (CAS not explicitly stated, but available as a custom synthesis item) is offered as a defined stereoisomer for asymmetric synthesis applications [1]. This allows research teams to build chirality into their lead molecules from a foundational building block, avoiding costly and time-consuming chiral separations later in the synthetic route.

SAR Exploration of Pyrrolidinone-Based Inhibitors

The documented lack of activity for related analogs against certain off-targets, such as the Beta-1 adrenergic receptor (Ki > 1000 nM), suggests that the 3-amino-3-ethylpyrrolidin-2-one scaffold may offer a degree of selectivity from the outset [2][3]. This property is valuable in early-stage drug discovery for building focused chemical libraries that are less likely to be promiscuous binders. Researchers can confidently procure this specific building block to explore SAR around the 3-position while minimizing confounding off-target pharmacology.

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